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Compound of Interest

Compound Name: 4-Hydroxy-N,2-dimethylbenzamide

CAS No.: 50639-10-6

Cat. No.: B1410534

Get Quote

Executive Summary & Structural Context
4-Hydroxy-N,2-dimethylbenzamide (C₉H₁₁NO₂) is a regioisomer of N,N-dimethyl-4-

hydroxybenzamide and a structural analog of the salicylamide class. It is frequently

encountered as a primary degradation product of the carbamate pesticide Metacrate (MTMC)

and in the metabolic profiling of methylated benzamide drugs.

Accurate identification requires distinguishing this compound from its ortho-isomer (2-hydroxy-

4-methyl-N-methylbenzamide). While both share the same molecular weight (165.19 g/mol ),

their IR signatures differ fundamentally due to the presence (or absence) of intramolecular

hydrogen bonding.

Key Structural Features Affecting IR
Para-Hydroxyl Group (4-OH): Prevents intramolecular hydrogen bonding with the amide

carbonyl, resulting in a "free" hydroxyl peak in solution.

Ortho-Methyl Group (2-Me): Induces steric twist in the amide bond, reducing planarity and

conjugation between the benzene ring and the carbonyl group.
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Secondary Amide (N-Methyl): Provides distinct N-H stretching and bending modes absent in

N,N-dimethyl analogs.

Characteristic IR Peaks & Assignments
The following data represents the solution-phase IR spectrum (CHCl₃). Solid-state spectra

(KBr/Neat) will exhibit broader bands due to intermolecular hydrogen bonding lattices.

Primary Diagnostic Peaks (Solution Phase - CHCl₃)
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Functional Group
Wavenumber
(cm⁻¹)

Intensity
Assignment &
Mechanistic Insight

Free O-H Stretch 3630 Sharp/Med

Diagnostic Marker.

Indicates a non-

chelated phenolic

hydroxyl. In the 2-

hydroxy isomer, this

band is absent or

shifted significantly

lower (>3400 cm⁻¹)

due to intramolecular

H-bonding.

Amide I (C=O) 1636 Strong

Carbonyl Stretch. The

frequency is lower

than typical non-

conjugated amides

(1680 cm⁻¹) but

consistent with

benzamides. The

ortho-methyl steric

effect prevents full

coplanarity, slightly

raising the frequency

compared to fully

conjugated systems,

but solution H-bonding

keeps it near 1636.

Aromatic C=C / Amide

II
1602 Medium

Mixed Mode. Overlap

of the aromatic ring

breathing mode and

the N-H bending

vibration characteristic

of secondary amides.

UV Cross-Validation λmax = 283 nm N/A Confirmation. If the

UV max is observed
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at >300 nm, the

compound is likely the

2-hydroxy isomer (due

to excited-state proton

transfer). The 283 nm

peak confirms the 4-

hydroxy structure.

Comparative Analysis: Target vs. Alternatives
The table below contrasts the target molecule with its most common "look-alikes" in reaction

mixtures.

Feature
Target: 4-Hydroxy-

N,2-dimethyl

Isomer: 2-Hydroxy-

4-methyl

Parent: 4-

Hydroxybenzamide

OH Stretch
3630 cm⁻¹ (Sharp,

Free)

~3200–3400 cm⁻¹

(Broad, Chelated)

~3400 cm⁻¹ (Broad,

Intermolecular)

Amide I (C=O) 1636 cm⁻¹
1645 cm⁻¹ (Stabilized

by H-bond)
1660–1670 cm⁻¹

UV λmax 283 nm 303 nm (Red-shifted) ~255 nm

Key Distinction Absence of Chelation
Strong Intramolecular

H-Bond

Lack of N/Ring

Methyls

Experimental Protocol: Reliable Identification
To ensure scientific integrity (E-E-A-T), follow this self-validating protocol for sample

preparation and analysis.

Step 1: Sample Preparation (Solution Phase)
Objective: Eliminate intermolecular hydrogen bonding to observe the diagnostic "free" OH

peak.
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Solvent: Spectroscopic grade Chloroform (CHCl₃) or Dichloromethane (DCM). Avoid alcohols

or wet solvents.

Concentration: Prepare a dilute solution (approx. 1–5 mM). High concentrations will cause

peak broadening and shift the OH signal to ~3300 cm⁻¹, mimicking the parent amide.

Step 2: Acquisition Parameters
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Tensor).

Cell: NaCl or CaF₂ liquid cell (0.1 – 0.5 mm path length).

Scans: 16–32 scans at 4 cm⁻¹ resolution.

Background: Fresh solvent blank acquired immediately prior to sample.

Step 3: Validation Logic (Decision Tree)
Check 3600–3650 cm⁻¹: Is there a sharp peak?

Yes: Likely 4-Hydroxy (Target).

No (Broad band only at 3300): Likely 2-Hydroxy isomer or wet sample.

Check 1600–1650 cm⁻¹:

Single strong peak ~1636: Consistent with Target.

Split peaks or shift to 1660: Check for non-methylated impurities.

Synthesis & Degradation Pathway Visualization
The target compound often arises from the photolysis of carbamate pesticides. Understanding

this pathway aids in identifying impurities.
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Metacrate (MTMC)
(3-methylphenyl-N-methyl carbamate)

Photo-Fries Rearrangement
(UV > 265 nm)

hv

TARGET: 4-Hydroxy-N,2-dimethylbenzamide
(Para-OH, Ortho-Me)
IR: 3630, 1636 cm⁻¹

Major Product (Migration to Para)

Isomer: 2-Hydroxy-4-methyl-N-methylbenzamide
(Ortho-OH, Para-Me)

IR: 3480 (broad), 1645 cm⁻¹

Minor Product (Migration to Ortho)

m-Cresol
(Hydrolysis Product)

Side Reaction (Elimination)

Click to download full resolution via product page

Figure 1: Photochemical degradation pathway of Metacrate yielding 4-Hydroxy-N,2-
dimethylbenzamide via Photo-Fries rearrangement.[1]

References
Addison, J. B., Silk, P. J., & Unger, I. (1973). The Photochemical Reactions of Carbamates

III. The Solution Photochemistry of Metacrate, 3-methylphenyl-N-methyl carbamate.

International Journal of Environmental Analytical Chemistry, 3(1), 73–79. Link

NIST Mass Spectrometry Data Center.[2] Benzamide, N-methyl- Infrared Spectrum. NIST

Standard Reference Database 69: NIST Chemistry WebBook. Link

BenchChem.[3] A Comparative Spectroscopic Analysis of 2-Hydroxy-3-iodobenzamide and

Its Isomers. (2025). Link

PubChem.[1][4][5] Compound Summary: 4-hydroxy-2-methylbenzamide. National Library of

Medicine. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1410534/docs?utm_src=pdf-body-img#comprehensive-guide-to-ir-spectroscopy-of-4-hydroxy-n-2-dimethylbenzamide
https://www.benchchem.com/product/b1410534/docs?utm_src=pdf-body#comprehensive-guide-to-ir-spectroscopy-of-4-hydroxy-n-2-dimethylbenzamide
https://www.benchchem.com/product/b1410534/docs?utm_src=pdf-body#comprehensive-guide-to-ir-spectroscopy-of-4-hydroxy-n-2-dimethylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/Carbamic-acid_-_3-methylphenyl_-_-methyl-ester
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.tandfonline.com%2Fdoi%2Fabs%2F10.1080%2F03067317308071119
https://webbook.nist.gov/cgi/inchi?ID=C6282026&Mask=80
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fcgi%2Fcbook.cgi%3FID%3DC613934%26Type%3DIR-SPEC
https://www.scribd.com/doc/240377904/The-Pesticide-Manual-pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2F
https://pubchem.ncbi.nlm.nih.gov/compound/Carbamic-acid_-_3-methylphenyl_-_-methyl-ester
https://pubchemlite.lcsb.uni.lu/e/compound/69618401
https://pubchem.ncbi.nlm.nih.gov/compound/119691
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F4-hydroxy-2-methylbenzamide
https://www.benchchem.com/product/b1410534?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1410534?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Carbamic acid, (3-methylphenyl)-, methyl ester | C9H11NO2 | CID 596693 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. N-(hydroxymethyl)benzamide [webbook.nist.gov]

3. scribd.com [scribd.com]

4. PubChemLite - 4-hydroxy-2-methylbenzamide (C8H9NO2) [pubchemlite.lcsb.uni.lu]

5. Benzamide, 4-hydroxy-N-methyl- | C8H9NO2 | CID 119691 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comprehensive Guide to IR Spectroscopy of 4-
Hydroxy-N,2-dimethylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1410534/docs#comprehensive-guide-to-ir-
spectroscopy-of-4-hydroxy-n-2-dimethylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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